molecular formula C7H8N2O3 B1595186 (4-Amino-2-nitrophenyl)methanol CAS No. 22996-17-4

(4-Amino-2-nitrophenyl)methanol

Cat. No.: B1595186
CAS No.: 22996-17-4
M. Wt: 168.15 g/mol
InChI Key: LYFKDORDJDVFOZ-UHFFFAOYSA-N
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Description

(4-Amino-2-nitrophenyl)methanol is an organic compound with the molecular formula C7H8N2O3 It is a derivative of nitrophenol and contains both amino and nitro functional groups

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Amino-2-nitrobenzyl alcohol plays a significant role in biochemical reactions, particularly in the context of click chemistry. It interacts with primary amines through a light-induced cyclization reaction, forming stable products under mild conditions . This interaction is crucial for the functionalization of small molecules and biomolecules, including peptides and proteins. The compound’s ability to undergo such reactions makes it a valuable tool in bioconjugation and medicinal chemistry.

Cellular Effects

The effects of 4-Amino-2-nitrobenzyl alcohol on cellular processes are profound. It influences cell signaling pathways and gene expression by acting as a photoreactive group. When exposed to light, it can induce specific modifications in proteins and other biomolecules, thereby affecting cellular metabolism and function . This compound has been used to study the temporal profiling of endogenous kinases and organelle-targeted labeling in living systems, highlighting its impact on cellular dynamics.

Molecular Mechanism

At the molecular level, 4-Amino-2-nitrobenzyl alcohol exerts its effects through binding interactions with biomolecules. The compound’s nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with target molecules. These interactions can lead to enzyme inhibition or activation, depending on the specific context . Additionally, the compound’s ability to undergo light-induced cyclization allows for precise control over its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-2-nitrobenzyl alcohol can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to prolonged light or heat. Studies have shown that its photoreactive properties can be harnessed for short-term modifications in biomolecules, with long-term effects being dependent on the specific experimental conditions . This temporal control is advantageous for studying dynamic biochemical processes.

Dosage Effects in Animal Models

The effects of 4-Amino-2-nitrobenzyl alcohol vary with different dosages in animal models. At low doses, the compound can induce specific biochemical modifications without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular stress and apoptosis . Understanding the dosage-dependent effects is crucial for its safe application in biochemical research and potential therapeutic uses.

Metabolic Pathways

4-Amino-2-nitrobenzyl alcohol is involved in various metabolic pathways, particularly those related to redox reactions. It can be metabolized by enzymes such as nitroreductases, which reduce the nitro group to an amino group, leading to the formation of different metabolites . These metabolic transformations can affect the compound’s activity and its interactions with other biomolecules.

Transport and Distribution

Within cells and tissues, 4-Amino-2-nitrobenzyl alcohol is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins, influencing its localization and accumulation in different cellular compartments . The compound’s distribution is critical for its biochemical activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 4-Amino-2-nitrobenzyl alcohol is influenced by its chemical properties and interactions with cellular components. It can be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . This localization is essential for its function and effectiveness in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-2-nitrophenyl)methanol typically involves the reduction of 4-nitrobenzaldehyde. One common method is the reduction of 4-nitrobenzaldehyde using sodium borohydride (NaBH4) in the presence of a suitable solvent such as methanol or ethanol. The reaction is carried out under controlled conditions to ensure the selective reduction of the nitro group to an amino group while preserving the aldehyde group, which is subsequently reduced to a hydroxyl group.

Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, catalytic hydrogenation using palladium or platinum catalysts can be employed for large-scale production.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions, where the nitro group is reduced to an amino group. Common reducing agents include sodium borohydride (NaBH4) and catalytic hydrogenation.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.

    Substitution: The amino and hydroxyl groups in this compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Reducing Agents: Sodium borohydride (NaBH4), catalytic hydrogenation with palladium or platinum.

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Solvents: Methanol, ethanol, water.

Major Products Formed:

    Reduction: 4-Aminophenol.

    Oxidation: Quinones and other oxidized derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-Amino-2-nitrophenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Comparison with Similar Compounds

    4-Aminophenol: Similar structure but lacks the nitro group.

    2-Nitrophenol: Contains a nitro group but lacks the amino group.

    4-Nitrobenzyl Alcohol: Similar structure but lacks the amino group.

Uniqueness: (4-Amino-2-nitrophenyl)methanol is unique due to the presence of both amino and nitro groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(4-amino-2-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-3,10H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFKDORDJDVFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177536
Record name Benzyl alcohol, 4-amino-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22996-17-4
Record name Benzyl alcohol, 4-amino-2-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022996174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl alcohol, 4-amino-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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